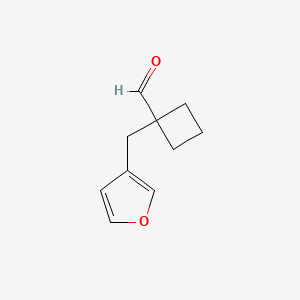

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde

Descripción

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde is a cyclobutane-based aldehyde functionalized with a furan-3-ylmethyl substituent. The compound combines the strained cyclobutane ring with an oxygen-containing aromatic furan group, which may influence its electronic properties, reactivity, and applications in heterocyclic chemistry.

Propiedades

Fórmula molecular |

C10H12O2 |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

1-(furan-3-ylmethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H12O2/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7-8H,1,3-4,6H2 |

Clave InChI |

QQYBODDZGMWOCW-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(CC2=COC=C2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of furan derivatives with cyclobutane intermediates. One common method includes the use of a Grignard reagent derived from furan, which reacts with a cyclobutanone derivative to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed

Oxidation: 1-(Furan-3-ylmethyl)cyclobutane-1-carboxylic acid.

Reduction: 1-(Furan-3-ylmethyl)cyclobutan-1-ol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde with structurally related cyclobutane carbaldehyde derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Heteroatom Variation: Furan vs. Thiophene

A critical comparison involves replacing the oxygen-containing furan group with sulfur-containing thiophene. In , analogous benzonitrile derivatives synthesized from furan-3-carbaldehyde and thiophene-3-carbaldehyde showed comparable yields (78% vs. 76%, respectively), indicating minimal impact of heteroatom choice on reaction efficiency in similar systems . However, sulfur’s polarizability may enhance nucleophilic reactivity or alter metabolic stability in biological applications.

| Compound | Heteroatom | Yield | Key Difference |

|---|---|---|---|

| Furan-3-ylmethyl derivative | Oxygen | 78% | Higher electronegativity, aromaticity |

| Thiophene-3-ylmethyl derivative (analog) | Sulfur | 76% | Enhanced polarizability, larger atom |

Aliphatic vs. Aromatic Substituents

- 1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde (CAS 1934407-40-5): This analog replaces the furan group with a strained cyclopropane ring. Its molecular formula (C₈H₁₂O) reflects a lower molecular weight compared to the furan derivative (estimated C₁₀H₁₂O₂) .

- 1-(Naphthalen-2-yl)cyclobutane-1-carbaldehyde : Synthesized in 82% yield (), this compound features a bulky naphthyl group. The extended aromatic system increases molecular weight (C₁₄H₁₂O, [M+H]⁺ 197.0966) and likely reduces solubility in polar solvents compared to the furan derivative .

| Compound | Substituent Type | Molecular Formula | Synthesis Yield |

|---|---|---|---|

| 1-(Furan-3-ylmethyl) derivative | Aromatic | C₁₀H₁₂O₂ | Not reported |

| 1-(Cyclopropylmethyl) derivative | Aliphatic | C₈H₁₂O | Not reported |

| 1-(Naphthalen-2-yl) derivative | Polyaromatic | C₁₄H₁₂O | 82% |

Sulfur-Containing Analog: Methylsulfanyl Group

1-(Methylsulfanyl)cyclobutane-1-carbaldehyde (CAS 35120-17-3) introduces a methylsulfanyl (-SMe) group. Sulfur’s electron-donating nature and larger atomic radius compared to oxygen may alter electronic density at the cyclobutane core, affecting reactivity in nucleophilic additions or oxidations. This compound is listed as a commercial building block but lacks reported synthetic yields .

Key Trends

- Synthetic Accessibility : Yields for cyclobutane carbaldehydes range from 76% to 90% across analogs, suggesting robust synthetic routes regardless of substituent bulk or electronic profile .

- Electronic Effects : Oxygen (furan) and sulfur (thiophene, methylsulfanyl) substituents modulate electron density, influencing reactivity in downstream applications.

- Steric and Solubility Considerations : Bulky groups (e.g., naphthyl) reduce solubility, while aliphatic substituents (e.g., cyclopropylmethyl) may enhance lipophilicity.

Actividad Biológica

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a furan ring and a cyclobutane structure, may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde can be denoted as . Its structure features a cyclobutane ring with a furan moiety attached, which is significant for its biological interactions. The aldehyde functional group is particularly noteworthy as it can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing furan rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Bacillus subtilis | Significant activity |

Anti-inflammatory Effects

The furan nucleus has been associated with anti-inflammatory properties in various studies. Compounds similar to 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests a potential therapeutic role in conditions characterized by excessive inflammation.

The proposed mechanism of action for 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde includes:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins and enzymes, altering their function.

- Interference with Cellular Signaling : The compound may influence signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), which are crucial in inflammation and immune responses .

- Antioxidant Activity : Some furan derivatives have shown the ability to scavenge free radicals, contributing to their anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde.

- Antibacterial Testing : A study conducted on furan derivatives demonstrated potent antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 4.9 to 17 µM . Such findings highlight the potential of furan-containing compounds in combating resistant bacterial strains.

- Anti-inflammatory Studies : Research focusing on natural furan derivatives revealed their ability to modulate immune responses effectively. For example, specific furanocoumarins were shown to inhibit lipid peroxidation and reduce inflammatory markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.